Cas no 1017587-57-3 ((2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane)

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane structure
1017587-57-3 structure
Product Name:(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
CAS-nummer:1017587-57-3
MF:C36H38O5S
MW:582.74892950058
MDL:MFCD11112183
CID:1130259
PubChem ID:125307182
Update Time:2025-07-08

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Chemische en fysische eigenschappen

Naam en identificatie

    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-β-D-galactopyranoside
    • Phenyl 3-O-Allyl-2,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside
    • (2S,3S,4S,5S,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • -<small>D<
    • Gal[246Bn,3All]-β-SPh
    • SODIUM GLUCOHEPTONATE
    • (2R,3R,4R,5R,6R)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • (2R,3S,4S,5R,6S)-4-(Allyloxy)-3,5-bis(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
    • (2R,3S,4S,5R,6S)-3,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • T71530
    • 1017587-57-3
    • CS-0214483
    • (2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane
    • MDL: MFCD11112183
    • Inchi: 1S/C36H38O5S/c1-2-23-38-34-33(39-25-29-17-9-4-10-18-29)32(27-37-24-28-15-7-3-8-16-28)41-36(42-31-21-13-6-14-22-31)35(34)40-26-30-19-11-5-12-20-30/h2-22,32-36H,1,23-27H2/t32-,33+,34+,35-,36+/m1/s1
    • InChI-sleutel: OZARVANREPUDBF-BVMCXEQJSA-N
    • LACHT: S(C1C=CC=CC=1)[C@H]1[C@@H]([C@H]([C@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC=C)OCC1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 582.24400
  • Monoisotopische massa: 582.24399548g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 15
  • Complexiteit: 726
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 71.4
  • XLogP3: 7

Experimentele eigenschappen

  • Dichtheid: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Kookpunt: 693.1±55.0 °C at 760 mmHg
  • Vlampunt: 373.0±31.5 °C
  • Oplosbaarheid: Insuluble (1.3E-4 g/L) (25 ºC),
  • PSA: 71.45000
  • LogboekP: 7.46240
  • Dampfdruk: 0.0±2.1 mmHg at 25°C

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Beveiligingsinformatie

(2R,3S,4S,5R,6S)-3,5-Bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyl-4-prop-2-enoxyoxane Prijsmeer >>

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